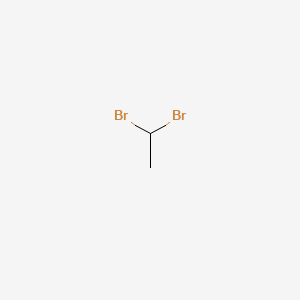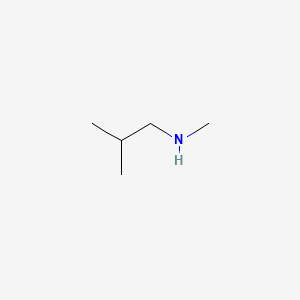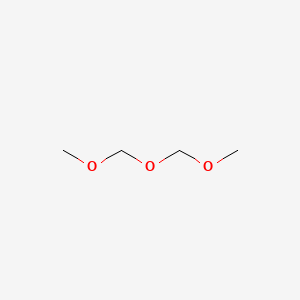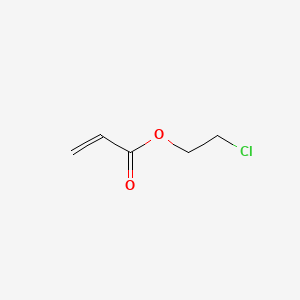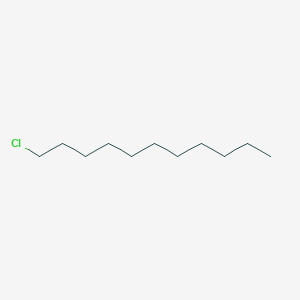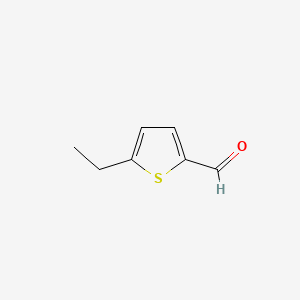
5-乙基噻吩-2-甲醛
描述
5-Ethylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C7H8OS. It has an average mass of 140.203 Da and a monoisotopic mass of 140.029587 Da .
Synthesis Analysis
While specific synthesis methods for 5-Ethylthiophene-2-carbaldehyde were not found, a related compound, 5-Phenylthiophene-2-carboxaldehyde, has been synthesized using a mixture of THF, tBuOH, and water. KH2PO4 and NaClO2 were added to the mixture, which was then stirred at room temperature for 5 days.Molecular Structure Analysis
The molecular structure of 5-Ethylthiophene-2-carbaldehyde consists of 7 carbon atoms, 8 hydrogen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
5-Ethylthiophene-2-carbaldehyde has a molecular weight of 140.203 . Other physical and chemical properties such as density, melting point, boiling point, flash point, vapor pressure, and refractive index were not found in the search results.科学研究应用
药物化学: 抗癌应用
5-乙基噻吩-2-甲醛: 是一种噻吩衍生物,这类化合物以其广泛的药理特性而闻名 。在药物化学领域,噻吩衍生物因其抗癌潜力而备受关注。该化合物的结构使其可以合成出可针对各种癌细胞系进行测试的类似物。它与其他药效团的反应性可以导致新型化疗药物的开发。
材料科学: 有机半导体
噻吩衍生物在有机半导体的发展中起着至关重要的作用 。5-乙基噻吩-2-甲醛由于其共轭体系和富电子硫原子,可用于合成有机半导体材料。这些材料对于开发柔性、轻质且经济高效的电子设备至关重要。
有机场效应晶体管 (OFET)
该化合物在OFET开发中的潜力是巨大的 。OFET对于创造低成本、灵活的电子设备至关重要。5-乙基噻吩-2-甲醛中的噻吩环可以增强电荷迁移率,这是 OFET 材料的理想特性。研究人员可以修改该化合物以优化其在 OFET 应用中的性能。
有机发光二极管 (OLED)
在 OLED 领域,噻吩基化合物被用于提高这些设备的效率和稳定性 。5-乙基噻吩-2-甲醛可以被整合到 OLED 的发光层中以增强颜色纯度和器件寿命。它在开发蓝色荧光发射体的作用尤其值得注意。
药理特性: 抗炎和抗菌
除了抗癌应用,噻吩衍生物还表现出抗炎和抗菌特性 。5-乙基噻吩-2-甲醛可以作为合成针对炎症通路或微生物感染的药物的起始原料。其修饰可以导致针对各种疾病的新疗法。
腐蚀抑制
已知噻吩衍生物可以作为腐蚀抑制剂 。可以研究 5-乙基噻吩-2-甲醛在保护金属免受腐蚀方面的功效,这对于延长工业环境中金属结构和部件的使用寿命至关重要。
安全和危害
属性
IUPAC Name |
5-ethylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-2-6-3-4-7(5-8)9-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQXZICUPGZTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068004 | |
| Record name | 2-Thiophenecarboxaldehyde, 5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36880-33-8 | |
| Record name | 5-Ethyl-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36880-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-2-thiophenecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036880338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiophenecarboxaldehyde, 5-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiophenecarboxaldehyde, 5-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethylthiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYL-2-THIOPHENECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I907X809K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 5-Ethylthiophene-2-carbaldehyde?
A1: 5-Ethylthiophene-2-carbaldehyde is primarily recognized as a flavoring agent. Research indicates its use in various food products to enhance taste and aroma. []
Q2: Has the European Food Safety Authority (EFSA) evaluated the safety of 5-Ethylthiophene-2-carbaldehyde for its use in food?
A2: Yes, the EFSA conducted a safety assessment of 5-Ethylthiophene-2-carbaldehyde alongside other flavoring substances. They concluded that at estimated dietary intake levels, based on the Maximised Survey-derived Daily Intake (MSDI) approach, 5-Ethylthiophene-2-carbaldehyde does not raise safety concerns. []
Q3: Are there any other potential applications for 5-Ethylthiophene-2-carbaldehyde besides its use as a flavoring agent?
A3: While primarily known for its flavoring properties, research suggests 5-Ethylthiophene-2-carbaldehyde may serve as an intermediate in the synthesis of other compounds. For instance, it could be used in developing pharmaceuticals or fine chemicals. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
